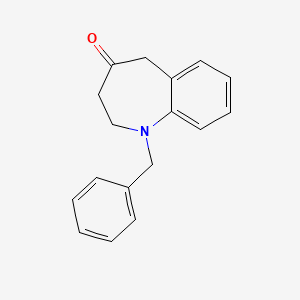

1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one, also known as BDBO, is a chemical compound that belongs to the class of benzazepines. It has been studied extensively for its potential therapeutic applications in various fields of medicine.

Scientific Research Applications

Novel Synthesis Methods

Research has focused on innovative synthesis methods for benzoheteroazepines, including "1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one." A notable method involves a one-pot coupling-isomerization-cyclocondensation sequence, allowing for the efficient synthesis of 2,4-di(hetero)aryl substituted 2,3-dihydro 1,5-benzoheteroazepines. This process is significant for its simplicity and efficiency, providing a versatile approach to creating a variety of benzoheteroazepine derivatives with potential applications in medicinal chemistry and materials science (Braun, Zeitler, & Muller, 2000).

Antioxidant Activity

Another significant application of related compounds involves their antioxidant properties. Research on 1,5-Benzodiazepine derivatives synthesized using various substituted chalcones and o-phenylenediamine has demonstrated good free radical scavenging activity, comparable to standard ascorbic acid. This suggests potential applications of these compounds in developing antioxidant therapies or supplements, highlighting the importance of structural modifications in enhancing biological activity (Varadaraj G Bhat et al., 2012).

Microwave-Assisted Synthesis

Efforts to improve the synthesis efficiency of benzodiazepine derivatives have led to the development of microwave-assisted methods. These approaches enable the solvent-free synthesis of 2,3-Dihydro-1H-1,5-benzodiazepines from o-phenylenediamines and ketones, significantly reducing reaction times and increasing yields. Such advancements are crucial for streamlining the production of benzodiazepine derivatives for research and potential therapeutic use (Minothora Pozarentzi et al., 2002).

Enantioselective Synthesis

The enantioselective synthesis of benzodiazepine derivatives has been explored to produce compounds with specific stereochemistry, crucial for their biological activity. Techniques involving chiral catalysis have been developed to achieve high degrees of regioselectivity, diastereoselectivity, and enantiomeric ratios in the synthesis of chiral 2,3-disubstituted 1,5-benzodiazepines. These methodologies open pathways to the creation of more effective and selective pharmaceutical agents (Gao-feng Yang et al., 2021).

Comprehensive Reviews and Synthetic Approaches

Recent reviews have summarized the synthetic strategies and biological activities of 1,4- and 1,5-benzodiazepines, highlighting their importance in medicinal chemistry. These reviews provide insights into the evolution of synthetic methods and the pharmacological potential of benzodiazepines, serving as a valuable resource for researchers in the field (Sunita Teli et al., 2023).

properties

IUPAC Name |

1-benzyl-3,5-dihydro-2H-1-benzazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c19-16-10-11-18(13-14-6-2-1-3-7-14)17-9-5-4-8-15(17)12-16/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJLNCRWJLZYNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2CC1=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B2535563.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2535564.png)

![Tert-butyl 5-oxospiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2535568.png)

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2535569.png)

![3-(1-Tert-butylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2535570.png)

![1,3-Dimethyl-6-[5-(7H-purin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione](/img/structure/B2535571.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2535575.png)

![2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2535577.png)

![N-(4-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2535579.png)

![3-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2535583.png)